2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
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Overview
Description
“2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a compound with the molecular formula C14H10F2N4O . It is part of a family of pyrazolo[1,5-a]pyrimidines, which have been identified as strategic compounds for optical applications . These compounds have been found to have tunable photophysical properties and simpler, greener synthetic methodologies compared to other fluorophores .
Synthesis Analysis
The synthesis of a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, which includes “this compound”, was achieved through a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of electron-donating groups (EDGs) at position 7 on the fused ring. These EDGs improve both the absorption and emission behaviors of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C14H10F2N4O) and average mass (288.252 Da) . The compound also has tunable photophysical properties .Scientific Research Applications
Enaminones as Building Blocks for Synthesis
Enaminones have been utilized as key intermediates for synthesizing substituted pyrazoles with antitumor and antimicrobial activities. This research has led to the development of compounds with inhibition effects against specific cell lines, comparable to those of standard treatments like 5-fluorouracil, highlighting the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy and infection control (S. Riyadh, 2011).
Microwave-Assisted Synthesis for Fused Heterocycles
The microwave-assisted synthesis technique has been applied to create fused heterocycles incorporating a trifluoromethyl moiety, leading to the development of pyrazolo[1,5-a]pyrimidine derivatives. This method offers a novel approach to synthesizing heterocyclic compounds with potential applications in medicinal chemistry (M. Shaaban, 2008).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research indicates the therapeutic potential of pyrazolopyrimidine compounds in treating cancer and inflammatory diseases (A. Rahmouni et al., 2016).
Antiavian Influenza Virus Activity
A new route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles has been developed, showing significant antiviral activities against the bird flu influenza (H5N1). This discovery opens up new avenues for the development of antiviral drugs based on pyrazolo[1,5-a]pyrimidine derivatives (A. Hebishy et al., 2020).
PET Imaging for Tumor Diagnosis
18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential in tumor imaging with positron emission tomography (PET). These derivatives provide insights into designing diagnostic tools for cancer detection (Jingli Xu et al., 2012).
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been used in various applications, including as fluorophores for studying the dynamics of intracellular processes .
Mode of Action
It’s known that the pyrazolo[1,5-a]pyrimidines family, to which this compound belongs, exhibits tunable photophysical properties . This suggests that the compound might interact with its targets by influencing their optical characteristics.
Biochemical Pathways
Compounds in the pyrazolo[1,5-a]pyrimidines family have been used in a variety of applications, including ionic or molecular sensing and bioimaging applications , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The pyrazolo[1,5-a]pyrimidines family, to which this compound belongs, is known for its simpler and greener synthetic methodology and tunable photophysical properties , which may influence its bioavailability.
Result of Action
The pyrazolo[1,5-a]pyrimidines family, to which this compound belongs, has been identified as strategic compounds for optical applications , suggesting that they may have significant effects on the optical properties of their targets.
Action Environment
The pyrazolo[1,5-a]pyrimidines family, to which this compound belongs, is known for its tunable photophysical properties , suggesting that environmental factors such as light intensity and wavelength might influence its action.
Properties
IUPAC Name |
2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O/c1-8-4-13-17-6-10(7-20(13)19-8)18-14(21)11-3-2-9(15)5-12(11)16/h2-7H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVKXDZHQSUXQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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